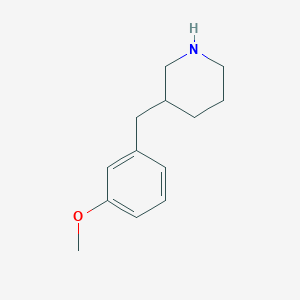

3-(3-Methoxybenzyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(3-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-6-2-4-11(9-13)8-12-5-3-7-14-10-12/h2,4,6,9,12,14H,3,5,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKSLDMVANTJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588799 | |

| Record name | 3-[(3-Methoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766487-11-0 | |

| Record name | 3-[(3-Methoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(3-Methoxybenzyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 3-(3-Methoxybenzyl)piperidine, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

This compound is a substituted piperidine derivative of significant interest in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1] This guide focuses on the practical synthesis of the title compound, with an emphasis on reproducible and efficient methodologies.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound are highlighted: catalytic hydrogenation of a pyridine precursor and a multi-step synthesis involving a Grignard reaction.

Catalytic Hydrogenation of 3-(3-Methoxyphenyl)pyridine

The most direct and high-yielding approach to this compound is the catalytic hydrogenation of 3-(3-Methoxyphenyl)pyridine. This method involves the reduction of the pyridine ring to a piperidine ring using hydrogen gas in the presence of a metal catalyst.

dot

Caption: Catalytic Hydrogenation of 3-(3-Methoxyphenyl)pyridine.

This protocol is adapted from a reported synthesis.[2]

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 3-(3-Methoxyphenyl)pyridine in methanol.

-

Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂) as the catalyst.

-

Acidification: Add hydrogen chloride (HCl) to the mixture.

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 2844.3 Torr.

-

Reaction: Stir the reaction mixture for 3 hours.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Remove the catalyst by filtration. The solvent can be evaporated under reduced pressure to yield the product.

| Parameter | Value | Reference |

| Starting Material | 3-(3-Methoxyphenyl)pyridine | [2] |

| Catalyst | Platinum(IV) oxide (PtO₂) | [2] |

| Solvent | Methanol | [2] |

| Reagent | Hydrogen, Hydrogen Chloride | [2] |

| Pressure | 2844.3 Torr | [2] |

| Reaction Time | 3 hours | [2] |

| Yield | 90.7% | [2] |

Grignard Reaction Followed by Deoxygenation and Reduction

An alternative, multi-step synthesis involves the initial formation of a carbon-carbon bond via a Grignard reaction, followed by deoxygenation and subsequent reduction of the pyridine ring.[3]

dot

Caption: Multi-step synthesis via Grignard Reaction.

This is a generalized protocol based on the described synthetic strategy.[3]

Step 1: Grignard Reaction

-

Prepare the Grignard reagent, 3-methoxyphenylmagnesium bromide, from 3-bromoanisole and magnesium turnings in an appropriate ether solvent (e.g., THF, diethyl ether).

-

In a separate flask, dissolve pyridine-3-carboxaldehyde in the same anhydrous ether solvent under an inert atmosphere.

-

Slowly add the Grignard reagent to the pyridine-3-carboxaldehyde solution at a low temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it, and purify the resulting (3-methoxyphenyl)(pyridin-3-yl)methanol, if necessary.

Step 2: Deoxygenation and Ring Saturation

-

In an autoclave, dissolve the intermediate alcohol from Step 1 in an acetic acid solution.

-

Add a palladium on carbon (10% Pd/C) catalyst.

-

Pressurize the autoclave with hydrogen gas.

-

Heat the reaction mixture until the consumption of hydrogen gas ceases.

-

After cooling and venting, filter off the catalyst.

-

Work up the reaction mixture to isolate this compound.

Conclusion

References

An In-depth Technical Guide to the Chemical Properties of 3-(3-Methoxybenzyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxybenzyl)piperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in a wide array of pharmaceuticals and biologically active compounds, valued for its favorable physicochemical properties that can enhance drug-like characteristics.[1] The presence of the 3-methoxybenzyl group introduces specific steric and electronic features that can influence its interaction with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical data for this compound and its hydrochloride salt, serving as a valuable resource for researchers in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its hydrochloride salt is presented below. It is important to distinguish between 3-(3-methoxybenzyl )piperidine and 3-(3-methoxyphenyl )piperidine, as the former contains a methylene spacer between the phenyl and piperidine rings.

Table 1: General Chemical Properties

| Property | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 766487-11-0 | [2][3][4][5] |

| Molecular Formula | C₁₃H₁₉NO | [3] |

| Molecular Weight | 205.30 g/mol | [3] |

| Compound Name | This compound Hydrochloride | N/A |

| CAS Number | 179480-58-1 | [6][7][8][9] |

| Molecular Formula | C₁₃H₁₉NO·HCl | [6] |

| Molecular Weight | 241.76 g/mol | N/A |

Table 2: Physical Properties

| Property | Value | Source |

| Physical Form | Solid | [10][11] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

While a specific detailed protocol for the synthesis of this compound was not found, a common method for the synthesis of related 3-arylpiperidines involves the reduction of the corresponding pyridine precursor.

Synthesis of 3-(3-Methoxyphenyl)piperidine from 3-(3-Methoxy-phenyl)-pyridine

A reported synthesis for the closely related compound, 3-(3-methoxyphenyl)piperidine, provides a likely adaptable methodology.

Reaction Scheme:

Experimental Protocol:

-

Reactants: 3-(3-Methoxy-phenyl)-pyridine, hydrogen chloride, hydrogen gas, platinum(IV) oxide.

-

Solvent: Methanol.

-

Procedure: The reaction is carried out with hydrogen chloride and hydrogen gas in methanol, using platinum(IV) oxide as a catalyst.

-

Conditions: The reaction proceeds under a pressure of 2844.3 Torr for 3 hours.[12]

-

Yield: A yield of 90.7% has been reported for this transformation.[12]

This method of catalytic hydrogenation of a pyridine ring is a well-established and efficient way to produce the corresponding piperidine.[12]

Analytical Data

Specific spectral data for this compound is not widely published. However, data from closely related compounds can provide an indication of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is unavailable, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra would show characteristic signals for the methoxybenzyl and piperidine moieties. For comparison, the ¹H NMR spectrum of the piperidine ring itself shows signals around 2.79 ppm (protons adjacent to nitrogen) and between 1.46-2.04 ppm (remaining methylene protons). The ¹³C NMR of piperidine shows signals at approximately 47.85 ppm (carbons adjacent to nitrogen) and around 25.70-27.70 ppm for the other carbons.[13]

Mass Spectrometry (MS)

A mass spectrum for N-propyl 3-(3-methoxyphenyl)piperidine, a related compound, has been reported, appearing as a yellow oil with a molecular weight of 233.35 g/mol and an exact mass of 233.177964 g/mol .[14] The fragmentation patterns of piperidine alkaloids in electrospray ionization mass spectrometry (ESI-MS) often involve the loss of water from the piperidine ring.[15] For this compound, one would expect to observe the molecular ion peak and fragmentation patterns corresponding to the loss of the methoxybenzyl group or cleavage of the piperidine ring.

Biological Activity and Mechanism of Action

The specific biological activity and mechanism of action for this compound have not been detailed in the available literature. However, the broader class of piperidine-containing compounds is of significant interest in medicinal chemistry due to their prevalence in clinically approved drugs targeting cancer and central nervous system (CNS) disorders.[1]

Derivatives of benzylpiperidine are explored for their potential to interact with various biological targets. For instance, some benzylpiperidine compounds are investigated as monoamine releasing agents.[16] The structural similarity of this compound to known neuroactive compounds suggests its potential for investigation in neuroscience research, possibly exploring interactions with neurotransmitter systems.[17]

It is important to note that related compounds, such as 3-Methoxyphencyclidine (3-MeO-PCP), are known to act as NMDA receptor antagonists and interact with the sigma σ1 receptor and the serotonin transporter.[18] However, it is crucial to understand that 3-MeO-PCP has a different core structure, and its pharmacological profile cannot be directly extrapolated to this compound.

Experimental and Logical Workflows

To further characterize this compound, a logical experimental workflow would be as follows:

This workflow outlines the necessary steps from synthesis and purification to detailed characterization and biological evaluation, providing a roadmap for researchers investigating this compound.

Conclusion

This compound represents a chemical scaffold with potential for further investigation in drug discovery and development. This guide has summarized the currently available chemical and physical data, highlighted a probable synthetic route, and pointed to the general biological significance of the piperidine class. While specific experimental data for this compound remains limited in the public domain, the information provided herein serves as a foundational resource for scientists and researchers, enabling them to build upon existing knowledge and design future studies to fully elucidate the properties and potential applications of this molecule. Further research is warranted to determine its specific physical properties, detailed analytical characteristics, and to explore its pharmacological profile.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2abiotech.net [2abiotech.net]

- 3. 766487-11-0 | 3-(3-metoxi-benzil)-piperidina | 3-(3-Methoxy-benzyl)-piperidine - Capot Químico [capotchem.com]

- 4. eontrading.uk [eontrading.uk]

- 5. molbase.com [molbase.com]

- 6. 179480-58-1[this compound Hydrochloride 97%]- Jizhi Biochemical [acmec.com.cn]

- 7. 179480-58-1|this compound Hydrochloride|BLD Pharm [bldpharm.com]

- 8. Piperidine, 3-[(3-methoxyphenyl)methyl]-, hydrochloride (1:1) (CAS/ID No. 179480-58-1) | Reagentia [reagentia.eu]

- 9. accelachem.com [accelachem.com]

- 10. chemscene.com [chemscene.com]

- 11. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 12. 3-(3-METHOXYPHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 13. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. scielo.br [scielo.br]

- 16. 3-(3,4-Dimethoxy-benzyl)-piperidine | 420137-11-7 | Benchchem [benchchem.com]

- 17. escales | Virtual tour generated by Panotour [ub.edu]

- 18. 3-MeO-PCP - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-(3-Methoxybenzyl)piperidine (CAS No. 766487-11-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Methoxybenzyl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides context based on related structures. This guide covers the compound's identification, physicochemical properties, a detailed plausible synthesis protocol, and its potential applications as a structural motif in the development of novel therapeutics. The information is intended to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.

Compound Identification and Properties

This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in many biologically active compounds and approved drugs. The presence of the 3-methoxybenzyl group provides a key structural element for potential interactions with biological targets.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 766487-11-0 |

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| Canonical SMILES | COC1=CC(=CC=C1)CC2CCCNC2 |

| InChI Key | Not readily available |

Table 2: Physicochemical Properties

Note: Experimentally determined physicochemical and spectral data for this compound are not widely available in peer-reviewed literature. The data from commercial suppliers is often limited. One major supplier explicitly states that analytical data is not collected for this product.

| Property | Value |

| Appearance | Not specified (likely an oil or low-melting solid) |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. |

| Purity (Typical) | >95% (as offered by commercial suppliers) |

Table 3: Spectral Data

Note: No publicly available experimental spectra (NMR, IR, MS) for this compound (CAS 766487-11-0) were found. Characterization would be required upon synthesis or acquisition.

| Spectrum Type | Expected Features |

| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), aromatic protons (multiplets, ~6.7-7.2 ppm), benzyl CH2 protons (doublet, ~2.5 ppm), and piperidine ring protons (multiplets, ~1.5-3.0 ppm). |

| ¹³C NMR | Resonances for the methoxy carbon (~55 ppm), aromatic carbons (~110-160 ppm), benzyl CH2 carbon, and piperidine ring carbons. |

| IR Spectroscopy | C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), C-O stretching (ether), and N-H stretching (secondary amine). |

| Mass Spectrometry | A molecular ion peak (M+) at m/z = 205.15, with fragmentation patterns corresponding to the loss of fragments from the piperidine and methoxybenzyl moieties. |

Synthesis of this compound: An Experimental Protocol

Experimental Protocol:

Step 1: Synthesis of 3-(3-Methoxybenzyl)pyridine

-

Reaction Setup: To a solution of 3-picoline (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the resulting deep red solution for 30 minutes.

-

Alkylation: Add a solution of 3-methoxybenzyl chloride (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Quenching: After stirring for 2 hours at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 3-(3-methoxybenzyl)pyridine.

Step 2: Hydrogenation to this compound

-

Reaction Setup: Dissolve the 3-(3-methoxybenzyl)pyridine (1 equivalent) obtained from Step 1 in methanol or ethanol.

-

Catalyst Addition: Add 10% palladium on charcoal (Pd/C) (5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50-100 psi) in a hydrogenation apparatus (e.g., a Parr shaker).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent used for the reaction.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification, if necessary, can be achieved by vacuum distillation or column chromatography.

Caption: Synthetic workflow for this compound.

Role in Drug Discovery and Development

The piperidine scaffold is a cornerstone in medicinal chemistry due to its favorable pharmacokinetic properties and its presence in numerous natural products and synthetic drugs. 3-substituted piperidines are of particular interest as they introduce a chiral center, allowing for stereospecific interactions with biological targets.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The methoxybenzyl moiety can be involved in various non-covalent interactions with protein targets, such as hydrogen bonding and hydrophobic interactions. The secondary amine of the piperidine ring provides a convenient handle for further functionalization, allowing for the exploration of a diverse chemical space.

Potential therapeutic areas where derivatives of this compound could be investigated include:

-

Central Nervous System (CNS) Disorders: Piperidine derivatives are known to interact with various CNS receptors and transporters.

-

Oncology: The piperidine ring is a common feature in many kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: This scaffold can be incorporated into molecules with antibacterial or antiviral properties.

Caption: Role as a building block in drug discovery.

Conclusion

This compound, with the CAS number 766487-11-0, represents a versatile chemical entity with significant potential in the field of drug discovery and development. While comprehensive experimental data on the compound itself is sparse in the public domain, its structural features suggest it is a valuable starting material for the synthesis of novel, biologically active molecules. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a useful resource for researchers aiming to explore the chemical space around this promising scaffold. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential.

3-(3-Methoxybenzyl)piperidine: A Technical Guide to its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(3-Methoxybenzyl)piperidine is a synthetic compound featuring a piperidine ring attached to a methoxybenzyl group. While direct experimental evidence is limited, its structural similarity to known psychoactive compounds, particularly phencyclidine (PCP) analogs like 3-MeO-PCP, strongly suggests that its primary mechanism of action involves the modulation of several key central nervous system receptors. This technical guide consolidates the putative pharmacological targets, their associated signaling pathways, and the experimental protocols required to elucidate the precise mechanism of action of this compound. The primary hypothesized targets include the N-methyl-D-aspartate (NMDA) receptor, the sigma-1 (σ1) receptor, and to a lesser extent, the dopamine D4 receptor.

Putative Pharmacological Profile

Based on the pharmacology of structurally related ligands, this compound is likely to exhibit affinity for the following receptors.

Quantitative Data Summary

The following table presents hypothetical binding affinity (Ki) and functional activity (IC50/EC50) values for this compound at its putative primary targets. These values are extrapolated from data on similar compounds and should be experimentally verified.

| Target Receptor | Ligand | Assay Type | Hypothetical Kᵢ (nM) | Hypothetical IC₅₀ (nM) | Hypothetical EC₅₀ (nM) | Reference Compound |

| NMDA Receptor (MK-801 site) | This compound | [³H]-MK-801 Competition Binding | 50 | - | - | 3-MeO-PCP[1] |

| Sigma-1 (σ₁) Receptor | This compound | [³H]-(+)-Pentazocine Competition Binding | 100 | - | - | 3-MeO-PCP[1] |

| Dopamine D4 Receptor | This compound | [³H]-Spiperone Competition Binding | >1000 | - | - | N/A |

| NMDA Receptor | This compound | Electrophysiology (NMDA-evoked currents) | - | 200 (Antagonist) | - | 3-MeO-PCP |

| Sigma-1 (σ₁) Receptor | This compound | Calcium Mobilization Assay | - | - | 500 (Agonist) | Pre-084 |

Core Signaling Pathways

The interaction of this compound with its putative targets would trigger distinct intracellular signaling cascades.

NMDA Receptor Signaling

As a likely antagonist at the NMDA receptor, this compound would block the influx of Ca²⁺, thereby inhibiting downstream signaling pathways crucial for synaptic plasticity, learning, and memory.

Sigma-1 (σ₁) Receptor Signaling

If acting as a sigma-1 receptor agonist, this compound would promote cellular survival and plasticity through the modulation of intracellular calcium signaling and interactions with various ion channels and kinases.

Experimental Protocols

To definitively determine the mechanism of action of this compound, a series of in vitro experiments are necessary.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the NMDA, sigma-1, and dopamine D4 receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex for NMDA and sigma-1, or cells expressing recombinant human D4 receptors) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand ([³H]-MK-801 for NMDA, [³H]-(+)-pentazocine for sigma-1, or [³H]-spiperone for D4), and varying concentrations of this compound.

-

Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

Functional Assays

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound at its putative targets.

4.2.1 Electrophysiology for NMDA Receptors

Methodology:

-

Cell Preparation: Use primary neuronal cultures or cell lines expressing NMDA receptors.

-

Patch-Clamp Recording:

-

Perform whole-cell voltage-clamp recordings.

-

Hold the cell at a negative potential (e.g., -60 mV) to maintain the Mg²⁺ block.

-

Apply a specific agonist (e.g., NMDA and glycine) to evoke an inward current.

-

Co-apply the agonist with varying concentrations of this compound to determine its effect on the NMDA-evoked current.

-

Construct a concentration-response curve to calculate the IC50 for antagonism.

-

4.2.2 Calcium Mobilization Assay for Sigma-1 Receptors

Methodology:

-

Cell Preparation: Use a cell line endogenously or recombinantly expressing sigma-1 receptors.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Fluorescence Measurement:

-

Measure baseline fluorescence using a fluorescence plate reader or microscope.

-

Apply varying concentrations of this compound and measure the change in fluorescence, which corresponds to changes in intracellular calcium concentration.

-

A known sigma-1 agonist (e.g., Pre-084) should be used as a positive control.

-

Generate a concentration-response curve to determine the EC50 for agonism.

-

Conclusion

While direct experimental data on this compound is currently lacking, its structural analogy to known NMDA receptor antagonists and sigma-1 receptor ligands provides a strong foundation for a hypothesized mechanism of action. The proposed multi-target profile suggests that this compound could have complex effects on neuronal signaling. The experimental protocols outlined in this guide provide a clear path forward for the definitive pharmacological characterization of this compound. Such studies are essential to validate its putative mechanisms and to explore its potential as a research tool or therapeutic agent.

References

An In-depth Technical Guide to 3-(3-Methoxybenzyl)piperidine Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(3-methoxybenzyl)piperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. These molecules have garnered significant attention for their potent interactions with various central nervous system (CNS) targets, most notably sigma (σ) receptors and dopamine receptors. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and structure-activity relationships (SAR) of this compound and its structural analogs and derivatives. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside a quantitative summary of pharmacological data to facilitate compound comparison and guide future drug discovery efforts.

Synthesis of this compound and Analogs

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common and effective method involves the catalytic hydrogenation of the corresponding pyridine precursor.

General Synthesis Workflow

The general workflow for the synthesis of 3-(substituted benzyl)piperidines often involves a multi-step process beginning with the appropriate pyridine derivative. This can be visualized as a sequence of key chemical transformations.

Caption: General synthetic workflow for 3-(substituted benzyl)piperidines.

Detailed Experimental Protocol: Synthesis of 3-(3-Methoxyphenyl)piperidine Hydrochloride

This protocol details the synthesis of 3-(3-methoxyphenyl)piperidine via catalytic hydrogenation of 3-(3-methoxyphenyl)pyridine.

Materials:

-

3-(3-Methoxyphenyl)pyridine

-

Platinum(IV) oxide (PtO₂)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-(3-methoxyphenyl)pyridine in methanol.

-

Catalyst Addition: To this solution, carefully add a catalytic amount of platinum(IV) oxide.

-

Acidification: Add a stoichiometric amount of concentrated hydrochloric acid to the mixture.

-

Hydrogenation: Place the vessel in a Parr hydrogenation apparatus. Pressurize the vessel with hydrogen gas to approximately 2844.3 Torr.

-

Reaction: Stir the mixture vigorously at room temperature for 3 hours, monitoring hydrogen uptake.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(3-methoxyphenyl)piperidine hydrochloride salt.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to afford the final product as a white solid. A yield of approximately 90.7% can be expected[1].

To obtain the free base, 3-(3-methoxyphenyl)piperidine, the hydrochloride salt can be treated with a base.

Procedure for Free Base Preparation:

-

Dissolution: Dissolve 15 g of 3-(3-methoxyphenyl)piperidine hydrochloride in a mixture of 100 ml of 10% aqueous sodium hydroxide and 100 ml of dichloromethane.

-

Extraction: Stir the mixture for a few minutes, then separate the organic layer.

-

Drying and Concentration: Dry the organic layer over potassium carbonate, filter, and concentrate under reduced pressure to yield 3-(3-methoxyphenyl)piperidine as an oil[2].

Pharmacological Activity and Structure-Activity Relationships (SAR)

The primary pharmacological targets of this compound and its analogs are sigma (σ) receptors (σ₁ and σ₂) and, to some extent, dopamine receptors. The following sections summarize the quantitative pharmacological data and key SAR findings.

Sigma Receptor Binding Affinity

The sigma-1 (σ₁) receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in various cellular functions and neurological disorders. Many this compound analogs exhibit high affinity for this receptor.

Table 1: Sigma-1 (σ₁) Receptor Binding Affinities of Selected Piperidine Analogs

| Compound | R¹ (N-substituent) | R² (Benzyl substituent) | Kᵢ (nM) for σ₁ | Selectivity (σ₁ vs σ₂) |

| 1 | H | 3-OCH₃ | 42 | Moderate |

| 2 | Benzyl | 3-OCH₃ | 1.14 | >1100 |

| 3 | H | 3,4-di-OCH₃ | - | - |

| 4 | Benzyl | H | - | - |

| 5 | Propyl | 4-OCH₃ (phenoxy) | 0.89 | High |

Data compiled from multiple sources. A dash (-) indicates data not available.

Structure-Activity Relationship (SAR) for Sigma-1 Receptor Affinity:

-

N-Substitution: N-benzylation of the piperidine ring, as seen in compound 2, can dramatically increase affinity and selectivity for the σ₁ receptor compared to the unsubstituted analog[3].

-

Aromatic Substitution: The position and nature of substituents on the benzyl ring influence binding affinity. The 3-methoxy group is a common feature in potent ligands.

-

Piperidine Ring Substitution: Modifications to the piperidine ring itself can also modulate activity.

Dopamine Receptor Binding Affinity

Certain analogs of this compound also show affinity for dopamine receptors, particularly the D₄ subtype.

Table 2: Dopamine D₄ Receptor Binding Affinities of Selected Piperidine Analogs

| Compound | R¹ (N-substituent) | R² (O-benzyl substituent) | Kᵢ (nM) for D₄ | | :--- | :--- | :--- | | 6 | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 | | 7 | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | 169 | | 8 | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 | | 9 | 2-Methylimidazo[1,2-a]pyridin-6-yl-methyl | 4-Chlorobenzyl | 134 | | 10 | 2-Methylimidazo[1,2-a]pyridin-6-yl-methyl | 3-Methyl-1-imidazo[1,5-a]pyridin-8-yl-methyl | 96 |

Data is for 3-(benzyloxy)piperidine analogs which share a similar structural scaffold. Data from original source.

Structure-Activity Relationship (SAR) for Dopamine D₄ Receptor Affinity:

-

N-Substituent: Complex N-substituents, such as substituted benzyl groups or heteroaromatic systems, are crucial for high affinity.

-

Oxygen Linker: The presence of an oxygen atom creating a benzyloxy moiety at the 3-position of the piperidine ring is a key feature in these high-affinity D₄ ligands.

-

Aromatic Ring Substituents: Electron-withdrawing groups (e.g., fluorine, chlorine) and small alkyl groups on the O-benzyl ring are well-tolerated and can enhance potency.

Experimental Protocols for Pharmacological Evaluation

In Vitro Assays

This protocol describes a competitive inhibition binding assay to determine the affinity (Kᵢ) of test compounds for the σ₁ receptor.

Materials:

-

Membrane preparations from guinea pig brain or cells expressing σ₁ receptors.

-

[³H]-(+)-Pentazocine (radioligand)

-

Unlabeled (+)-Pentazocine or Haloperidol (for non-specific binding)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

-

Reagent Addition:

-

Total Binding: Add assay buffer, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 3 nM), and membrane preparation.

-

Non-specific Binding: Add assay buffer, [³H]-(+)-pentazocine, a high concentration of unlabeled ligand (e.g., 10 µM haloperidol), and membrane preparation.

-

Test Compound: Add assay buffer, [³H]-(+)-pentazocine, serial dilutions of the test compound, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for the test compound from a concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Caption: Workflow for the sigma-1 receptor radioligand binding assay.

This assay assesses the potential of compounds to promote or inhibit the growth of neurites, a process relevant to neuroprotection and neuroregeneration, which can be modulated by σ₁ receptor ligands.

Materials:

-

Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

-

Cell culture medium and supplements

-

Test compounds

-

Nerve Growth Factor (NGF) or other appropriate stimulus

-

Fixation and staining reagents (e.g., paraformaldehyde, immunofluorescence antibodies against neuronal markers like β-III tubulin)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Plating: Seed neuronal cells in a multi-well plate at an appropriate density.

-

Differentiation (if necessary): For cell lines like PC12, pre-treat with a low concentration of NGF to induce a differentiated phenotype.

-

Compound Treatment: Treat the cells with various concentrations of the test compound in the presence of a neurotrophic stimulus (e.g., NGF). Include appropriate positive and negative controls.

-

Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).

-

Fixation and Staining: Fix the cells and perform immunofluorescent staining for neuronal markers.

-

Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

-

Analysis: Quantify neurite length and branching using appropriate image analysis software.

In Vivo Assays

This test is used to evaluate the analgesic properties of compounds in animal models, which is relevant for σ₁ receptor ligands that can modulate pain perception.

Materials:

-

Hot plate apparatus with adjustable temperature

-

Mice or rats

-

Test compound and vehicle

-

Positive control (e.g., morphine)

-

Timer

Procedure:

-

Acclimation: Acclimatize the animals to the testing room and handling.

-

Baseline Measurement: Determine the baseline latency for each animal to respond to the hot plate (e.g., paw licking, jumping) set at a specific temperature (e.g., 55°C). A cut-off time is used to prevent tissue damage.

-

Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).

-

Testing: At a predetermined time after administration, place the animal on the hot plate and record the latency to the first sign of a pain response.

-

Data Analysis: Compare the response latencies of the treated groups to the vehicle control group. An increase in latency indicates an analgesic effect.

This behavioral test is used to screen for antidepressant-like effects, a potential therapeutic application for some σ₁ receptor modulators.

Materials:

-

Cylindrical water tank

-

Water at a controlled temperature (23-25°C)

-

Mice or rats

-

Test compound and vehicle

-

Positive control (e.g., a known antidepressant)

-

Video recording and analysis software

Procedure:

-

Acclimation: Acclimatize the animals to the testing room.

-

Compound Administration: Administer the test compound, vehicle, or positive control.

-

Test Session: Place the animal in the water tank for a set period (e.g., 6 minutes). The water should be deep enough that the animal cannot touch the bottom.

-

Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

-

Data Analysis: A significant decrease in the duration of immobility in the treated group compared to the vehicle group suggests an antidepressant-like effect.

Signaling Pathways and Logical Relationships

The biological effects of this compound analogs, particularly their interaction with the σ₁ receptor, involve complex signaling pathways. The σ₁ receptor acts as a molecular chaperone, modulating the function of various client proteins, including ion channels.

Caption: Simplified signaling pathway for σ₁ receptor modulation.

Conclusion

The this compound scaffold is a versatile platform for the design of potent and selective ligands for CNS targets. The extensive research into its analogs has revealed key structural features that govern affinity and selectivity for sigma and dopamine receptors. The detailed synthetic and pharmacological protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the synthesis of novel analogs and the evaluation of their therapeutic potential for a range of neurological and psychiatric disorders. Further exploration of the functional consequences of receptor modulation by these compounds will continue to uncover new therapeutic opportunities.

References

Spectroscopic and Structural Elucidation of 3-(3-Methoxybenzyl)piperidine: A Technical Guide

Introduction

3-(3-Methoxybenzyl)piperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine moiety is a common scaffold in many biologically active compounds. A thorough understanding of the spectroscopic properties of this compound is crucial for its synthesis, characterization, and application in scientific research. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of closely related analogs. It also outlines the general experimental protocols for acquiring this data.

Spectroscopic Data

Due to the limited availability of published spectroscopic data for this compound, the following tables present data for analogous compounds to provide a reference for expected values.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the structure of organic molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (NH) | 1.5 - 2.5 | br s | 1H |

| H-2, H-6 (Piperidine) | 2.9 - 3.1 | m | 2H |

| H-2', H-6' (Piperidine) | 2.4 - 2.6 | m | 2H |

| H-3 (Piperidine) | 1.8 - 2.0 | m | 1H |

| H-4, H-5 (Piperidine) | 1.4 - 1.8 | m | 4H |

| Benzyl-CH₂ | 2.5 - 2.7 | d | 2H |

| Ar-H (Phenyl) | 6.7 - 7.3 | m | 4H |

| OCH₃ | ~3.8 | s | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 (Piperidine) | ~50 |

| C-6 (Piperidine) | ~47 |

| C-3 (Piperidine) | ~38 |

| C-4 (Piperidine) | ~32 |

| C-5 (Piperidine) | ~25 |

| Benzyl-CH₂ | ~40 |

| C-1' (Phenyl) | ~140 |

| C-2' (Phenyl) | ~114 |

| C-3' (Phenyl) | ~159 |

| C-4' (Phenyl) | ~121 |

| C-5' (Phenyl) | ~129 |

| C-6' (Phenyl) | ~112 |

| OCH₃ | ~55 |

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Piperidine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Aryl Ether) | 1200 - 1250 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z |

| [M]⁺ | 205 |

| [M+H]⁺ | 206 |

| [M-CH₃]⁺ | 190 |

| [M-OCH₃]⁺ | 174 |

| [C₇H₇O]⁺ (Methoxybenzyl) | 121 |

| [C₅H₁₀N]⁺ (Piperidinyl) | 84 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a 30-45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard.

2.2. IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

2.3. Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules and can be run in positive ion mode to observe the [M+H]⁺ ion.

-

Analysis: Acquire a full scan mass spectrum to determine the molecular ion and fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

starting materials for 3-(3-Methoxybenzyl)piperidine synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for 3-(3-Methoxybenzyl)piperidine, a key building block in the development of various pharmaceutical agents. The document details starting materials, experimental protocols, and quantitative data to assist researchers in selecting and implementing the most suitable synthetic strategy.

Introduction

This compound is a valuable piperidine derivative utilized as an intermediate in the synthesis of a range of biologically active molecules. Its structural motif is of significant interest in medicinal chemistry. This guide outlines two principal and well-documented pathways for its synthesis, starting from readily available precursors.

Synthetic Pathways

Two primary, robust synthetic routes for the preparation of this compound are detailed below. Route A proceeds through a cross-coupling reaction to form a substituted pyridine, followed by catalytic hydrogenation. Route B employs a Grignard reaction on a protected piperidone core.

Route A: Suzuki-Miyaura Coupling Followed by Catalytic Hydrogenation

This route involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a pyridine-based halide with a boronic acid to form the key intermediate, 3-(3-methoxyphenyl)pyridine. This intermediate is then subjected to catalytic hydrogenation to yield the final product.

Potential Therapeutic Targets of 3-(3-Methoxybenzyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 3-(3-Methoxybenzyl)piperidine, a piperidine derivative with significant potential for therapeutic development. Due to a lack of direct pharmacological data on this specific molecule, this document synthesizes findings from structurally analogous compounds to infer its likely biological targets. The primary candidates identified are the sigma (σ) receptors, the N-methyl-D-aspartate (NMDA) receptor, and the serotonin transporter (SERT). This guide presents quantitative pharmacological data for these related compounds, details relevant experimental protocols for target validation, and visualizes key signaling pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic applications of this compound.

Introduction

Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] The this compound structure combines the piperidine core with a methoxybenzyl moiety, a feature present in compounds known to interact with various CNS receptors. This guide explores the most probable therapeutic targets for this compound based on robust evidence from structurally similar molecules.

Inferred Therapeutic Targets

Based on the pharmacological profiles of structurally related compounds, the following are proposed as high-priority therapeutic targets for this compound.

Sigma (σ) Receptors

The piperidine moiety is a well-established pharmacophore for sigma receptors, particularly the σ1 subtype.[1] Structurally similar compounds exhibit high-affinity binding to σ1 receptors, suggesting that this compound may act as a modulator of this receptor.

NMDA Receptor

Compounds sharing the 3-methoxyphenyl and piperidine rings, such as 3-Methoxyphencyclidine (3-MeO-PCP), are potent NMDA receptor antagonists.[2] This structural similarity strongly suggests that this compound may also interact with the NMDA receptor ion channel.

Serotonin Transporter (SERT)

Several piperidine derivatives have been identified as high-affinity ligands for the serotonin transporter.[3] The presence of the benzylpiperidine scaffold in this compound makes SERT a plausible therapeutic target.

Quantitative Pharmacological Data for Structurally Related Compounds

The following tables summarize the binding affinities (Ki) and, where available, the functional activities (IC50) of compounds structurally related to this compound at the inferred therapeutic targets. This data provides a strong rationale for investigating these targets.

Table 1: Binding Affinities of Structurally Related Compounds at Sigma Receptors

| Compound | Target | Kᵢ (nM) | Assay Type | Reference |

| 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine] | σ₁ Receptor | 1.14 | Radioligand Binding | [4] |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ₁ Receptor | 3.2 | Radioligand Binding | |

| Haloperidol (Reference) | σ₁ Receptor | 2.5 | Radioligand Binding | |

| 3-Methoxyphencyclidine (3-MeO-PCP) | σ₁ Receptor | 42 | Radioligand Binding | [2] |

Table 2: Pharmacological Data of Structurally Related Compounds at the NMDA Receptor

| Compound | Target | Kᵢ (nM) | Assay Type | Reference |

| 3-Methoxyphencyclidine (3-MeO-PCP) | NMDA Receptor (dizocilpine site) | 20 | Radioligand Binding | [2] |

Table 3: Binding Affinities of Structurally Related Compounds at the Serotonin Transporter (SERT)

| Compound | Target | Kᵢ (nM) | Assay Type | Reference |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | 2 - 400 | Radioligand Binding | [3] |

| 3-Methoxyphencyclidine (3-MeO-PCP) | SERT | 216 | Radioligand Binding | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the interaction of this compound with its inferred targets.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to a specific receptor or transporter.

-

Objective: To determine the binding affinity (Kᵢ) of this compound for σ₁ and σ₂ receptors.

-

Materials:

-

Membrane preparations from cells expressing human σ₁ or σ₂ receptors.

-

Radioligand for σ₁: --INVALID-LINK---pentazocine.

-

Radioligand for σ₂: [³H]-DTG (1,3-di-o-tolyl-guanidine) with a masking concentration of a selective σ₁ ligand.

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Calculate the IC₅₀ value from the competition binding curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.

-

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the NMDA receptor ion channel binding site.

-

Materials:

-

Rat brain membrane homogenates (e.g., from cortex or hippocampus).

-

Radioligand: [³H]MK-801 (dizocilpine).

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).

-

-

Procedure:

-

Follow a similar procedure to the sigma receptor binding assay, incubating brain membranes with [³H]MK-801 and the test compound.

-

Perform the assay in the presence of saturating concentrations of glutamate and glycine to ensure the channel is in an open state, allowing for [³H]MK-801 binding.

-

Determine non-specific binding using an excess of unlabeled MK-801.

-

Calculate IC₅₀ and Kᵢ values.

-

-

Objective: To determine the binding affinity (Kᵢ) of this compound for SERT.

-

Materials:

-

Membrane preparations from cells expressing human SERT or from platelets.

-

Radioligand: [³H]Paroxetine or [³H]Citalopram.

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

-

Procedure:

-

Follow a similar procedure to the sigma receptor binding assay.

-

Incubate the membrane preparation with the radioligand and the test compound.

-

Determine non-specific binding using a known SERT inhibitor (e.g., fluoxetine).

-

Calculate IC₅₀ and Kᵢ values.

-

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator of the target.

-

Objective: To determine if this compound acts as a σ₁ receptor agonist or antagonist.

-

Principle: Phenytoin, an allosteric modulator of the σ₁ receptor, increases the binding affinity of σ₁ agonists but not antagonists.

-

Procedure:

-

Perform a σ₁ receptor radioligand binding assay as described in 4.1.1.

-

Run two parallel competition binding experiments for the test compound: one in the absence and one in the presence of a fixed concentration of phenytoin (e.g., 100 µM).

-

Interpretation:

-

A significant decrease in the IC₅₀ (increase in affinity) in the presence of phenytoin suggests agonist activity.

-

No significant change or a slight increase in the IC₅₀ suggests antagonist activity.

-

-

-

Objective: To assess the functional effect (antagonism) of this compound on NMDA receptor activity.

-

Materials:

-

Cells expressing recombinant NMDA receptors (e.g., HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

NMDA receptor agonists: Glutamate and Glycine.

-

Test compound: this compound.

-

A fluorescence plate reader capable of kinetic reads.

-

-

Procedure:

-

Culture the cells in a multi-well plate.

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with NMDA receptor agonists (glutamate and glycine).

-

Measure the resulting change in intracellular calcium concentration by monitoring fluorescence over time.

-

Interpretation: An antagonist will inhibit the agonist-induced calcium influx in a concentration-dependent manner.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Generalized workflow for radioligand binding assays.

References

- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate [jove.com]

In Silico Modeling of 3-(3-Methoxybenzyl)piperidine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the receptor binding of 3-(3-Methoxybenzyl)piperidine. Due to the limited availability of direct experimental binding data for this specific molecule, this guide leverages data from structurally similar compounds to inform computational modeling strategies. The primary receptors of interest, based on the activity of analogous structures, include the sigma-1 (σ1), delta-opioid (δ), and N-methyl-D-aspartate (NMDA) receptors.

Quantitative Binding Data of Structurally Related Compounds

The following table summarizes the binding affinities (Ki in nM) of compounds structurally related to this compound at various receptors. This data is crucial for validating and calibrating in silico models.

| Compound | Receptor | Binding Affinity (Ki in nM) |

| 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine] | Sigma-1 (σ1) | 1.14[2] |

| 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine] | Sigma-2 (σ2) | >1265[2] |

| 3-Methoxyphencyclidine (3-MeO-PCP) | NMDA (dizocilpine site) | 20[3] |

| 3-Methoxyphencyclidine (3-MeO-PCP) | Sigma-1 (σ1) | 42[3] |

| 3-Methoxyphencyclidine (3-MeO-PCP) | Serotonin Transporter (SERT) | 216[3] |

| 3-Methoxyphencyclidine (3-MeO-PCP) | μ-opioid | >10,000[3] |

| 3-Methoxyphencyclidine (3-MeO-PCP) | δ-opioid | >10,000[3] |

| 3-Methoxyphencyclidine (3-MeO-PCP) | κ-opioid | >10,000[3] |

| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | μ-opioid | 0.88[4] |

| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | δ-opioid | 13.4[4] |

| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine | κ-opioid | 4.09[4] |

Experimental Protocols for In Silico Modeling

This section details the methodologies for key in silico experiments to predict and analyze the binding of this compound to target receptors.

Homology Modeling

In the absence of a crystal structure for a target receptor, homology modeling is employed to generate a three-dimensional model.

-

Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the target receptor sequence. Prioritize templates with high sequence identity, resolution, and the presence of a co-crystallized ligand similar to a piperidine derivative.

-

Sequence Alignment: Align the target receptor sequence with the template sequence using tools like ClustalW or T-Coffee. Manually refine the alignment in critical regions such as the binding site and transmembrane domains.

-

Model Building: Generate the 3D model of the target receptor using software such as MODELLER or SWISS-MODEL. This process involves copying the coordinates of the aligned residues from the template to the model, followed by modeling the non-aligned loops and side chains.

-

Model Refinement and Validation: Refine the generated model using energy minimization and molecular dynamics simulations to resolve any steric clashes and improve the overall geometry. Validate the model's quality using tools like PROCHECK for Ramachandran plot analysis and Verify3D to assess the compatibility of the 3D structure with its own amino acid sequence.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

-

Receptor Preparation: Prepare the receptor structure (either from crystallography or homology modeling) by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site can be defined based on the location of a co-crystallized ligand or by using site-finding algorithms.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94). Generate multiple conformers to account for the ligand's flexibility.

-

Docking Simulation: Perform docking using software like AutoDock, Glide, or GOLD. The docking algorithm will explore various poses of the ligand within the receptor's binding site and score them based on a scoring function that estimates the binding affinity.

-

Pose Analysis and Selection: Analyze the top-ranked docking poses to identify favorable interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges. The final selection of the most plausible binding mode should be guided by structure-activity relationship (SAR) data of related compounds, if available.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event.

-

System Setup: Place the docked ligand-receptor complex in a simulation box and solvate it with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes and to relax the system to a low-energy conformation.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

-

Production Run: Run the production MD simulation for a sufficient duration (typically hundreds of nanoseconds) to observe the stability of the ligand's binding pose and to analyze the dynamics of the interactions.

-

Trajectory Analysis: Analyze the MD trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and to analyze the persistence of key intermolecular interactions over time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical in silico experimental workflow.

References

- 1. Synthesis, in vitro binding profile, and autoradiographic analysis of [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, a highly potent and selective nonpeptide substance P receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-MeO-PCP - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 3-(3-Methoxybenzyl)piperidine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxybenzyl)piperidine is a versatile heterocyclic building block of significant interest in pharmaceutical research and development. Its structural motif, featuring a piperidine ring coupled with a methoxy-substituted benzyl group, serves as a key scaffold in the synthesis of a variety of biologically active molecules. This intermediate is particularly valuable in the development of therapeutics targeting the central nervous system (CNS), including opioid analgesics and sigma-1 receptor ligands for the treatment of neurological disorders and pain.[1][2][3] These application notes provide detailed protocols for the synthesis of this compound and its subsequent elaboration into a representative sigma-1 receptor agonist, along with relevant data and visualizations to guide researchers in their drug discovery efforts.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties and spectral characteristics of this compound is crucial for its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO | [4] |

| Molecular Weight | 191.27 g/mol | [4] |

| Appearance | Colorless to pale yellow oil | [4] |

| Boiling Point | Not specified | |

| Melting Point (HCl salt) | 165 °C | [5] |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 500 MHz) of Hydrochloride Salt: δ ppm 1.16 (m, 1H), 1.55–1.76 (m, 3H), 1.96 (m, 1H), 2.46–2.53 (m, 3H), 2.85 (m, 1H), 3.00 (d, J=11.5 Hz, 1H), 3.72 (s, 3H), 6.74 (dd, J=8.0, 2.0 Hz, 1H), 6.79 (d, J=7.5 Hz, 1H), 6.83 (s, 1H), 7.19 (t, J=8.0 Hz, 1H), 8.85 (br s, 1H), 9.21 (br s, 1H).[5]

-

¹³C NMR: Expected signals would include those for the piperidine ring carbons (typically in the 20-60 ppm range), the benzylic CH₂ (around 40-50 ppm), the aromatic carbons (110-160 ppm), and the methoxy carbon (around 55 ppm).

-

IR (KBr, cm⁻¹): Characteristic peaks would include C-H stretching (aliphatic and aromatic), C-O stretching (ether), and N-H bending (for the secondary amine).

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 191.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the synthesis of this compound from 3-(3-methoxyphenyl)pyridine using catalytic hydrogenation.[6]

Reaction Scheme:

Materials:

-

3-(3-Methoxyphenyl)pyridine

-

Methanol (MeOH)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Hydrogen gas (H₂)

-

Hydrogen chloride (HCl) in a suitable solvent (e.g., ether) for salt formation (optional)

Equipment:

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a suitable high-pressure reaction vessel, dissolve 3-(3-methoxyphenyl)pyridine in methanol.

-

Carefully add a catalytic amount of platinum(IV) oxide to the solution.

-

Seal the reaction vessel and connect it to a hydrogen gas source.

-

Pressurize the vessel with hydrogen gas to approximately 2844.3 Torr (around 3.7 atm or 55 psi).

-

Stir the reaction mixture vigorously at room temperature for 3 hours.

-

Upon reaction completion (monitored by TLC or GC-MS), carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation or column chromatography if necessary. For storage and handling, it can be converted to its hydrochloride salt by treating the free base with a solution of HCl in a suitable solvent.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 90.7% | [6] |

| Reaction Time | 3 hours | [6] |

| Hydrogen Pressure | 2844.3 Torr | [6] |

Protocol 2: N-Alkylation of this compound for the Synthesis of a Sigma-1 Receptor Ligand Analog

This protocol describes a general method for the N-alkylation of this compound, a key step in the synthesis of many sigma-1 receptor ligands. This example illustrates the synthesis of a hypothetical analog, 1-phenethyl-3-(3-methoxybenzyl)piperidine.

Reaction Scheme:

Materials:

-

This compound

-

Phenethyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add phenethyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to overnight.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic pathway from precursor to the pharmaceutical intermediate and its subsequent functionalization.

Sigma-1 Receptor Signaling Pathway

Caption: Simplified signaling pathway of a piperidine-based sigma-1 receptor agonist.

Applications in Drug Discovery

The this compound scaffold is a key component in the design of ligands for various CNS targets.

-

Sigma-1 Receptor Ligands: The sigma-1 receptor is a unique intracellular chaperone protein involved in the regulation of calcium signaling, ion channel function, and neurotransmitter release.[7][8] Ligands that modulate this receptor have shown potential in the treatment of neuropathic pain, depression, and neurodegenerative diseases.[2][9] The N-substituted derivatives of this compound are actively being investigated as potent and selective sigma-1 receptor ligands.[5]

-

Opioid Receptor Modulators: The piperidine core is a well-established pharmacophore for opioid receptor ligands, most notably in the fentanyl class of potent analgesics.[10] The 3-benzyl substitution pattern can influence the binding affinity and selectivity for mu, delta, and kappa opioid receptors, offering opportunities for the development of novel analgesics with improved side-effect profiles.[11]

Conclusion

This compound is a valuable and readily accessible pharmaceutical intermediate. The synthetic protocols provided herein offer a reliable route to this compound and a general strategy for its derivatization. The importance of this scaffold in the development of CNS-active agents, particularly sigma-1 receptor ligands, underscores its continued relevance in modern medicinal chemistry and drug discovery. The provided data and visualizations serve as a foundational resource for researchers working in this area.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. researchgate.net [researchgate.net]

- 7. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 9. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

Application Notes and Protocols: 3-(3-Methoxybenzyl)piperidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxybenzyl)piperidine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural features, combining a flexible piperidine ring with a substituted benzyl moiety, make it an attractive starting point for the design and synthesis of novel therapeutic agents. The piperidine nucleus is a well-established privileged scaffold in drug discovery, present in numerous approved drugs targeting a wide range of biological entities. The methoxybenzyl group offers opportunities for diverse functionalization, enabling the modulation of physicochemical properties and target interactions. These application notes provide a comprehensive overview of the use of this compound in medicinal chemistry, with a focus on its application in the development of cholinesterase inhibitors for the potential treatment of neurodegenerative diseases like Alzheimer's disease.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas, primarily centered around neurological disorders. The core structure serves as a valuable building block for the synthesis of compounds with a range of biological activities.

One of the most explored applications is in the development of cholinesterase inhibitors . Specifically, N-benzylpiperidine derivatives, which share a core structure with N-substituted this compound, have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[1][2] The benzyl group can be strategically modified to enhance binding to the active site of these enzymes.

Data Presentation: Cholinesterase Inhibitory Activity

The following table summarizes the in vitro cholinesterase inhibitory activities of representative N-benzylpiperidine derivatives, which serve as structural analogs and provide valuable insights into the potential of this compound-based compounds.

| Compound ID | Modification on N-benzyl group | Target Enzyme | IC50 (µM) | Reference |

| 4a | Unsubstituted | AChE | 2.08 ± 0.16 | [1] |

| BuChE | 7.41 ± 0.44 | [1] | ||

| 15b | 2-methyl | eeAChE | 0.39 ± 0.11 | [3] |

| 15j | 3-bromo | eqBChE | 0.16 ± 0.04 | [3] |

| d5 | (linker)-HDAC inhibitor moiety | HDAC | 0.17 | [2] |

| AChE | 6.89 | [2] | ||

| d10 | (linker)-HDAC inhibitor moiety | HDAC | 0.45 | [2] |

| AChE | 3.22 | [2] |

Note: AChE (Acetylcholinesterase), BuChE (Butyrylcholinesterase), eeAChE (Electrophorus electricus AChE), eqBChE (Equine serum BuChE), HDAC (Histone Deacetylase). The data for compounds 4a, 15b, 15j, d5, and d10 are for N-benzylpiperidine derivatives and are presented here as representative examples.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the N-alkylation of this compound with various benzyl halides.

Materials:

-

This compound

-